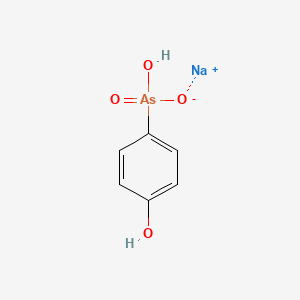

p-Hydroxyphenylarsonate sodium

Description

Properties

CAS No. |

2437-19-6 |

|---|---|

Molecular Formula |

C6H6AsNaO4 |

Molecular Weight |

240.02 g/mol |

IUPAC Name |

sodium;hydroxy-(4-hydroxyphenyl)arsinate |

InChI |

InChI=1S/C6H7AsO4.Na/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4,8H,(H2,9,10,11);/q;+1/p-1 |

InChI Key |

QLXXBKRWGYUYJP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1O)[As](=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for P Hydroxyphenylarsonate Sodium

Chemical Synthesis Methodologies

The synthesis of p-Hydroxyphenylarsonate sodium can be achieved through multiple routes, with a notable method being the diazotization of p-aminophenol followed by a reaction with sodium arsenite. Another established method involves the direct arsonation of phenol. A detailed and reliable procedure for its preparation has been documented in Organic Syntheses.

One prominent synthesis route begins with the diazotization of arsanilic acid and the subsequent replacement of the diazo group with a hydroxyl group. An alternative and direct approach is the introduction of the arsonic group into phenol. A third method involves the diazotization of p-aminophenol, which is then treated with sodium arsenite to yield the target compound.

A specific laboratory-scale preparation involves the gradual addition of finely ground barium hydroxide (B78521) to an aqueous solution to remove excess arsenic acid, followed by precipitation of the sodium salt with alcohol. The resulting product can be purified by recrystallization from a hot water-alcohol mixture. This process can yield anhydrous sodium p-hydroxyphenylarsonate.

| Reactants | Reagents/Conditions | Product | Reported Yield |

|---|---|---|---|

| p-Aminophenol | 1. Diazotization (NaNO₂, HCl) 2. Sodium arsenite (NaAsO₂) | p-Hydroxyphenylarsonic acid | Variable |

| Phenol | Arsenic acid (H₃AsO₄) | p-Hydroxyphenylarsonic acid | Variable |

| Arsanilic acid | 1. Diazotization (NaNO₂, H₂SO₄) 2. Boiling with water | p-Hydroxyphenylarsonic acid | Variable |

| p-Hydroxyphenylarsonic acid | Sodium hydroxide (NaOH), followed by precipitation with alcohol | Sodium p-hydroxyphenylarsonate | Up to 33% |

Derivatization Techniques for Enhanced Analytical Characterization

For the purpose of enhanced analytical characterization, particularly in chromatographic techniques like Gas Chromatography (GC), derivatization is often a necessary step for polar, non-volatile compounds such as this compound. The presence of active hydrogen atoms in the phenolic hydroxyl and arsonic acid groups makes this compound a candidate for several derivatization reactions aimed at increasing volatility and improving chromatographic behavior.

Silylation: This is a common derivatization technique for compounds containing -OH, -COOH, -NH₂, and -SH functional groups. Silylation involves the replacement of the active hydrogens with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility, making it amenable to GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. The derivatized this compound would be more thermally stable and exhibit improved peak shape in GC-MS analysis.

Alkylation/Esterification: The arsonic acid group, and to a lesser extent the phenolic hydroxyl group, can be alkylated to form esters or ethers, respectively. Esterification of the arsonic acid moiety is a plausible strategy to decrease its polarity and increase volatility. This can be achieved using various alkylating agents. For instance, reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) can convert the arsonic acid to its corresponding ester. masterorganicchemistry.comyoutube.com Diazomethane, while highly effective for esterifying acidic protons, is a hazardous reagent. colostate.edu Alternative reagents like dimethylformamide dialkyl acetals can also be employed for esterification under milder conditions. colostate.edu These derivatives would be more suitable for analysis by GC or could potentially alter the retention characteristics in High-Performance Liquid Chromatography (HPLC).

| Derivatization Technique | Functional Group Targeted | Potential Reagents | Analytical Enhancement |

|---|---|---|---|

| Silylation | Phenolic -OH, Arsonic acid -OH | BSTFA, TMCS, HMDS | Increases volatility and thermal stability for GC-MS analysis; improves peak shape. gcms.cz |

| Esterification (Alkylation) | Arsonic acid -OH | Alcohols (e.g., methanol, butanol) with acid catalyst (e.g., BF₃, H₂SO₄), Diazomethane | Increases volatility for GC analysis; modifies polarity for HPLC separation. colostate.edumasterorganicchemistry.com |

| Acylation | Phenolic -OH | Perfluoroacid anhydrides (e.g., TFAA, PFPA) | Increases volatility and introduces electron-capturing groups for enhanced detection by Electron Capture Detector (ECD) in GC. |

Analytical Methodologies for Speciation and Quantification of P Hydroxyphenylarsonate Sodium in Environmental Samples

Advanced Chromatographic Techniques

Chromatographic methods, particularly when coupled with highly sensitive detectors, are powerful tools for separating and quantifying different arsenic species. These techniques are essential for distinguishing p-Hydroxyphenylarsonate sodium from other inorganic and organic arsenic compounds that may be present in environmental samples.

Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a premier technique for the speciation of arsenic compounds. This method combines the separation capabilities of liquid chromatography with the high sensitivity and elemental specificity of ICP-MS. For the analysis of this compound, a typical LC-ICP-MS system would involve a reversed-phase or ion-exchange chromatography column to separate it from other arsenic species. The eluent from the column is then introduced into the ICP-MS, where the arsenic is atomized, ionized, and detected.

Research Findings: While specific validated methods for this compound in environmental samples are not extensively documented in readily available literature, the principles of LC-ICP-MS for arsenic speciation are well-established. Method development would involve optimizing chromatographic conditions (e.g., mobile phase composition, pH, and column type) to achieve baseline separation of this compound from other relevant arsenic species like arsenate (As(V)), arsenite (As(III)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA).

Data Table: Hypothetical LC-ICP-MS Method Parameters for this compound Analysis

| Parameter | Value |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Anion-exchange column (e.g., Hamilton PRP-X100) |

| Mobile Phase | 20 mM Ammonium Carbonate buffer, pH 8.5 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| ICP-MS System | Agilent 7900 ICP-MS or similar |

| RF Power | 1550 W |

| Plasma Gas Flow | 15 L/min |

| Carrier Gas Flow | 0.8 L/min |

| Monitored m/z | 75 (As) |

Method validation for such a technique would typically yield low detection limits, often in the sub-µg/L range, with good precision and accuracy.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile salt, a derivatization step is necessary to convert it into a volatile and thermally stable analogue suitable for GC analysis. Common derivatization approaches for organoarsenicals include esterification or silylation of the polar functional groups.

Research Findings: Specific derivatization protocols for this compound for GC-MS analysis are not widely reported in scientific literature. However, derivatization strategies for similar aromatic arsenicals often involve reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. The resulting derivative can then be separated on a capillary GC column and detected by mass spectrometry. The mass spectrum provides structural information, confirming the identity of the compound, while the chromatographic peak area allows for quantification.

Data Table: Potential Derivatization and GC-MS Parameters for this compound

| Parameter | Value |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 70°C for 30 minutes |

| GC System | Agilent 7890B GC or similar |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 280°C |

| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| MS System | 5977A MSD or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

High-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) offers a powerful alternative for the analysis of non-volatile and polar compounds like this compound without the need for derivatization. ESI is a soft ionization technique that allows for the analysis of intact molecular ions, providing both molecular weight and structural information.

Research Findings: While specific applications for this compound are not extensively detailed, the methodology for analyzing polar organic compounds in environmental matrices is well-established. A reversed-phase HPLC separation could be employed, and the ESI-MS would be operated in negative ion mode to detect the deprotonated molecule of p-hydroxyphenylarsonic acid. Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity by monitoring specific fragmentation patterns.

Data Table: Illustrative HPLC-ESI-MS/MS Method Parameters

| Parameter | Value |

| HPLC System | Waters Acquity UPLC or similar |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| MRM Transitions | Precursor ion → Product ion 1, Product ion 2 |

Spectroscopic and X-ray Methods

Spectroscopic and X-ray techniques provide valuable information on the chemical structure, bonding environment, and oxidation state of arsenic, which is crucial for understanding the behavior of this compound in the environment.

Vibrational spectroscopy techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Transmission FTIR, and Raman spectroscopy are instrumental in characterizing the interaction of this compound with mineral surfaces in soil and sediments. These techniques probe the vibrational modes of molecules, and changes in these modes upon adsorption can reveal the nature of the surface complexes formed (e.g., inner-sphere vs. outer-sphere complexes).

Research Findings: Specific studies on the vibrational spectra of this compound adsorbed to environmental surfaces are limited. However, research on the adsorption of similar compounds like phenylarsonic acid and its derivatives on iron oxides (e.g., goethite) has shown that FTIR can identify the formation of bidentate binuclear surface complexes through shifts in the As-O and As-C stretching frequencies. Raman spectroscopy can provide complementary information, particularly for aqueous systems and for bonds that are weak in the IR spectrum.

Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (phenol) | Stretching | ~3200-3600 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C=C (aromatic) | Stretching | ~1450-1600 |

| As-O | Stretching | ~800-900 |

| As-C | Stretching | ~600-700 |

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that can determine the oxidation state and local coordination environment of arsenic in solid-phase samples without the need for extraction. XAS encompasses both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy.

Research Findings: While XAS has been extensively used for the speciation of inorganic arsenic in environmental samples, its application specifically to this compound is not widely documented. XANES spectra are sensitive to the oxidation state of arsenic, allowing for the differentiation between As(III) and As(V) species. The position of the absorption edge for an organoarsenical like this compound would be characteristic of As(V). EXAFS analysis can provide detailed information about the coordination number and bond distances of the arsenic atom to its neighboring atoms (e.g., oxygen and carbon), which can help in identifying its binding mechanism to soil components.

Data Table: General XAS Parameters for Arsenic Speciation

| Parameter | Description |

| Technique | X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) |

| Beamline | Synchrotron-based |

| Energy Range | Around the As K-edge (~11.867 keV) |

| Sample Form | Solid (e.g., soil, sediment) |

| Information Obtained | Arsenic oxidation state, coordination number, bond distances, and neighboring atoms |

Sample Preparation and Extraction Protocols for Organoarsenicals

The initial and often most critical step in the analysis of organoarsenicals like this compound from environmental samples is the effective extraction of the target analyte from the sample matrix without altering its chemical form. The choice of extraction technique and solvent is highly dependent on the sample type (e.g., soil, sediment, water) and the physicochemical properties of the analyte.

For solid samples such as soil and sediment, a common approach involves liquid-solid extraction (LSE). This typically uses an acidic extractant to liberate the organoarsenical compounds from the solid matrix. Phosphoric acid (H₃PO₄) at a concentration of 0.5 mol·L⁻¹ has been shown to be effective for the extraction of various organoarsenic species, including compounds structurally similar to this compound. The extraction is often enhanced by mechanical shaking for an extended period, for instance, 16 hours, to ensure maximum recovery of the analytes researchgate.net. To further improve extraction efficiency, particularly for complex matrices, assisted extraction techniques are employed.

Ultrasonic-Assisted Extraction (UAE) is a widely used method that utilizes the energy of ultrasonic waves to enhance the mass transfer of analytes from the sample matrix into the solvent. This technique can significantly reduce extraction times and solvent consumption derpharmachemica.comresearchgate.net. The process involves placing the sample and solvent in an ultrasonic bath, where cavitation bubbles created by the sound waves collapse near the sample surface, facilitating the release of the target compounds.

For aqueous samples, where the analyte is already in a liquid phase but may be present at very low concentrations, a pre-concentration step is often necessary. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose. It involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent, thereby concentrating it and removing interfering matrix components mdpi.comnih.govthermofisher.com. The selection of the sorbent is critical and depends on the polarity and charge of the analyte. For phenylarsonic acids, reversed-phase sorbents are often employed.

The following table summarizes common extraction protocols applicable to the analysis of this compound and related organoarsenicals in environmental samples.

| Parameter | Liquid-Solid Extraction (LSE) for Soils/Sediments | Ultrasonic-Assisted Extraction (UAE) for Soils/Sediments | Solid-Phase Extraction (SPE) for Water |

| Sample Type | Soil, Sediment | Soil, Sediment | Surface Water, Groundwater |

| Extraction Solvent | 0.5 M Phosphoric Acid researchgate.net | Dilute acids or organic solvents (e.g., Methanol) | N/A (analyte is in aqueous phase) |

| Key Equipment | Mechanical Shaker | Ultrasonic Bath | SPE Manifold, SPE Cartridges |

| Procedure | - Sample is mixed with the extraction solvent.- The mixture is shaken for an extended period (e.g., 16 hours) researchgate.net.- The supernatant is separated by centrifugation or filtration. | - Sample and solvent are placed in a vessel.- The vessel is subjected to ultrasonication for a specified time.- The extract is separated from the solid residue. | - The SPE cartridge is conditioned with a solvent.- The water sample is passed through the cartridge.- Interferences are washed away.- The analyte is eluted with a small volume of an organic solvent. |

| Advantages | Robust and well-established for various arsenic species. | Reduced extraction time and solvent consumption derpharmachemica.com. | High pre-concentration factor, effective cleanup of sample matrix mdpi.comthermofisher.com. |

| Considerations | Longer extraction times. | Potential for analyte degradation with excessive sonication. | Sorbent selection is critical for optimal recovery. |

Method Validation and Quality Assurance in Arsenic Speciation Analysis

Method validation is an essential requirement to ensure that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. For the quantification of this compound, a comprehensive validation process should be undertaken, adhering to guidelines such as those from the International Council for Harmonisation (ICH). Quality assurance (QA) and quality control (QC) measures are implemented throughout the analytical workflow to maintain data integrity and defensibility dtic.milepa.gov.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other arsenic species or matrix components. This is typically demonstrated by the chromatographic separation of the analyte peak from other potential interferences.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear regression analysis is performed on the calibration data, and the coefficient of determination (R²) should ideally be ≥ 0.995 hylapharm.com.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. The recovery is calculated as the percentage of the measured concentration to the spiked concentration. Acceptable recovery ranges are typically between 70% and 120%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For repeatability (intra-day precision) and intermediate precision (inter-day precision), the RSD should generally be less than 15%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for environmental monitoring, as it defines the lower boundary for reliable quantitative measurements.

The following table presents typical method validation parameters for the analysis of a closely related compound, p-arsanilic acid, in aquatic products by LC-MRM, which can be considered indicative for the analysis of this compound due to their structural similarities koreascience.kr.

| Validation Parameter | Performance Characteristic | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 koreascience.kr | R² ≥ 0.99 |

| Accuracy (Recovery) | 72.72 - 78.73% koreascience.kr | 70 - 120% |

| Precision (RSD) | 2.08 - 6.98% koreascience.kr | RSD ≤ 15% |

| Limit of Quantification (LOQ) | 5 ppb (µg/kg) koreascience.kr | Method- and matrix-dependent |

Quality Assurance (QA) encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. In an analytical laboratory, this includes having a documented quality management system, standard operating procedures (SOPs), and ensuring personnel are properly trained.

Quality Control (QC) refers to the operational techniques and activities used to fulfill requirements for quality. This involves the routine use of control samples to monitor the performance of the analytical method. Key QC practices include:

Method Blanks: A sample of a clean matrix that is processed and analyzed in the same manner as the environmental samples. This is used to identify any contamination introduced during the analytical process.

Laboratory Control Samples (LCS): A sample of a clean matrix spiked with a known concentration of the analyte. The analysis of the LCS is used to monitor the performance of the entire analytical system.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of an environmental sample are spiked with a known amount of the analyte and analyzed. This is used to assess the effect of the sample matrix on the analytical method's performance.

Certified Reference Materials (CRMs): Materials of a similar matrix to the samples being analyzed, with a certified concentration of the target analyte. Analysis of CRMs is the best way to assess the accuracy of the method fishersci.comsigmaaldrich.com.

The consistent application of these method validation and QA/QC procedures is essential for generating high-quality, defensible data for the speciation and quantification of this compound in environmental samples.

Molecular and Microbial Biological Interactions with P Hydroxyphenylarsonate Sodium

Microbial Biotransformation Pathways

Microorganisms have evolved sophisticated biotransformation pathways to metabolize organoarsenical compounds like p-Hydroxyphenylarsonate sodium. These pathways are crucial for detoxification and play a significant role in the biogeochemical cycling of arsenic. The biotransformation of this compound primarily involves enzymatic catalysis, with the genetic basis for these metabolic capabilities encoded within specific gene clusters.

Enzymatic Catalysis of Organoarsenical Transformations

The microbial metabolism of organoarsenicals is mediated by a suite of specialized enzymes that catalyze key transformation reactions, including methylation, demethylation, oxidation, and reduction. While research may not always specifically name this compound, the enzymatic mechanisms for related organoarsenicals provide a clear framework for its likely biotransformation. Key enzymes involved in these processes include ArsM, ArsI, and ArsH.

ArsM (As(III) S-adenosylmethionine methyltransferase) : This enzyme initiates the methylation of inorganic trivalent arsenite to form various methylated arsenicals. nih.govresearchgate.net The process involves a series of sequential oxidative methylation and reduction steps. oup.com While primarily acting on inorganic arsenic, the pathway can lead to the formation of toxic trivalent organoarsenicals. nih.gov

ArsI (C-As lyase) : ArsI is a crucial enzyme for the detoxification of trivalent organoarsenicals. nih.gov It catalyzes the cleavage of the carbon-arsenic bond in compounds like methylarsenite (MAs(III)), breaking them down into less toxic inorganic arsenite. nih.govnih.gov This demethylation process is a key resistance mechanism for microbes exposed to toxic organoarsenicals. nih.gov

ArsH (Organoarsenical Oxidase) : ArsH confers resistance to trivalent organoarsenicals by oxidizing them to their less toxic pentavalent forms. nih.govresearchgate.net For instance, ArsH from Pseudomonas putida has been shown to oxidize toxic trivalent organoarsenicals like MAs(III) and the trivalent form of roxarsone (B1679585) to their pentavalent counterparts. nih.govresearchgate.net This oxidation is an important detoxification step. nih.gov The enzyme utilizes NADPH and FMN as cofactors in a reaction that involves the reduction of oxygen. nih.gov

The following table summarizes the key enzymatic reactions in organoarsenical biotransformation:

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

| ArsM | arsM | Methylation | As(III), S-adenosylmethionine | MAs(III), DMAs(III), TMAs(III) |

| ArsI | arsI | C-As bond cleavage (Demethylation) | Trivalent organoarsenicals (e.g., MAs(III)) | As(III), formaldehyde |

| ArsH | arsH | Oxidation | Trivalent organoarsenicals (e.g., MAs(III), Rox(III)) | Pentavalent organoarsenicals (e.g., MAs(V), Rox(V)) |

MAs(III): Methylarsenite, DMAs(III): Dimethylarsenite, TMAs(III): Trimethylarsenite, Rox(III): Trivalent roxarsone, As(III): Arsenite, MAs(V): Methylarsonate, Rox(V): Pentavalent roxarsone

Genetic Basis of Microbial Organoarsenical Metabolism

The genetic determinants for microbial resistance to and metabolism of arsenic compounds, including organoarsenicals, are typically organized into functional units called ars operons. nih.govoup.com These operons are widespread in bacteria and archaea and can be located on chromosomes or plasmids, facilitating their dissemination through horizontal gene transfer. nih.gov

The composition of ars operons can vary significantly among different microbial species, reflecting the diverse evolutionary pressures and metabolic capabilities of these organisms. nih.gov A typical ars operon includes a regulatory gene (arsR), which controls the expression of the operon in response to arsenic exposure. nih.govwikipedia.org Structural genes within the operon encode the enzymes and transport proteins necessary for arsenic detoxification.

For organoarsenical metabolism, the ars operons often contain genes such as arsM, arsI, and arsH, which encode the key enzymes discussed in the previous section. nih.gov The presence and combination of these genes within an operon determine the specific metabolic capabilities of the microorganism towards different organoarsenical compounds. For example, an operon containing arsH would confer resistance to trivalent organoarsenicals through oxidation. nih.gov

Physiological Responses of Microorganisms to Organoarsenicals

Microorganisms exhibit a range of physiological responses when exposed to organoarsenicals like this compound. These responses are aimed at minimizing cellular toxicity and include mechanisms for regulating uptake and employing adaptive strategies to survive in arsenic-contaminated environments.

Cellular Uptake Mechanisms

The entry of arsenic compounds into microbial cells is often mediated by transport systems intended for essential nutrients. Pentavalent arsenate, which is structurally similar to phosphate, is commonly taken up by phosphate transport systems. nih.gov Trivalent arsenite, on the other hand, can enter the cell through aquaglyceroporins, which are channels for water and small solutes. oup.comnih.gov

While the specific transporters for this compound are not extensively characterized, it is plausible that its uptake is mediated by similar general transport systems. The chemical structure of the organoarsenical, including its size, charge, and functional groups, will influence which transport systems are involved.

Adaptive Strategies in Arsenic-Resistant Microorganisms

Microorganisms that thrive in arsenic-rich environments have developed a variety of adaptive strategies to cope with the toxicity of arsenic compounds. nih.gov These strategies are often multifaceted and involve a combination of mechanisms to reduce the intracellular concentration of the toxicant and to transform it into less harmful forms. nih.gov

Key adaptive strategies include:

Active Efflux: Many arsenic resistance systems rely on efflux pumps that actively extrude arsenic from the cytoplasm. oup.com For example, the ArsB protein is a membrane-spanning transporter that expels arsenite from the cell. wikipedia.org In some systems, an ATPase, ArsA, couples with ArsB to provide energy for the efflux process. wikipedia.org

Enzymatic Detoxification: As detailed in section 5.1.1, microorganisms employ enzymes like ArsI and ArsH to detoxify organoarsenicals. ArsI breaks down toxic trivalent organoarsenicals, while ArsH oxidizes them to their less toxic pentavalent forms. nih.govnih.gov

Sequestration: Some microorganisms can sequester arsenic intracellularly or extracellularly to prevent it from interfering with cellular processes. nih.gov This can involve binding of arsenic to cellular components or precipitation as insoluble complexes.

The following table outlines some of the key adaptive strategies and the genes/proteins involved:

| Strategy | Mechanism | Key Genes/Proteins |

| Efflux | Active transport of arsenic out of the cell | arsB, arsA |

| Enzymatic Detoxification | Transformation to less toxic forms | arsI, arsH |

| Reduction | Conversion of arsenate to arsenite for efflux | arsC |

| Regulation | Sensing and responding to arsenic levels | arsR, arsD |

Ecological Roles of Organoarsenicals in Biogeochemical Cycles

The microbial biotransformation of organoarsenicals like this compound is a critical component of the global arsenic biogeochemical cycle. oup.comnih.gov This cycle involves the continuous transformation and movement of arsenic between different environmental compartments, including soil, water, and the atmosphere. lidsen.comresearchgate.netlidsen.com

Microbial activities drive many of the key transformations in the arsenic cycle. oup.comlidsen.com The methylation of inorganic arsenic by microorganisms, mediated by the ArsM enzyme, can lead to the formation of volatile organoarsenical compounds that can be released into the atmosphere. researchgate.netnih.gov Conversely, the demethylation of organoarsenicals by enzymes like ArsI returns arsenic to its inorganic form, influencing its mobility and bioavailability in terrestrial and aquatic environments. nih.govnih.gov

The oxidation and reduction of organoarsenicals, catalyzed by enzymes such as ArsH, also play a crucial role in determining the speciation and toxicity of arsenic in the environment. nih.govresearchgate.net The balance between these different microbial processes ultimately shapes the distribution and fate of arsenic in various ecosystems. oup.comnih.gov

Computational and Theoretical Approaches in P Hydroxyphenylarsonate Sodium Research

Molecular Modeling of Organoarsenical Interactions

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the interactions between molecules. In the context of organoarsenicals like p-hydroxyphenylarsonate sodium, these models are essential for understanding how these compounds interact with biological macromolecules, such as enzymes and other proteins. Techniques like molecular docking and molecular dynamics (MD) simulations are central to this field.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. For an organoarsenical, this could involve modeling its interaction with the active site of an enzyme responsible for its metabolism. Quantum mechanical calculations can further refine these models by providing detailed electronic structure information, which is crucial for understanding the binding energies and reaction mechanisms at an atomic level.

Table 1: Key Computational Methods in Molecular Modeling of Organoarsenical Interactions

| Computational Method | Application in Organoarsenical Research | Insights Gained |

| Molecular Docking | Predicting the binding pose of this compound within an enzyme's active site. | Identification of key binding interactions (e.g., hydrogen bonds, electrostatic interactions) and potential binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the organoarsenical-protein complex over time. | Assessment of binding stability, conformational changes in the protein upon binding, and the role of solvent molecules. |

| Quantum Mechanics (QM) | Calculating the electronic structure and energies of the organoarsenical and its interactions. | Detailed understanding of reaction mechanisms, bond breaking/formation, and charge distribution during enzymatic reactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of organoarsenicals with their biological activity. | Prediction of the biological activity of new or untested organoarsenical compounds based on their molecular descriptors. |

In Silico Prediction of Biotransformation Pathways and Enzyme Mechanisms

In silico tools play a crucial role in predicting the metabolic fate of xenobiotics, including organoarsenical compounds. These computational models can forecast potential biotransformation pathways, identify the metabolites that may be formed, and suggest the enzymes responsible for these transformations. This predictive capability is particularly valuable for compounds that have not been extensively studied experimentally.

For aromatic arsenicals, biotransformation often involves reduction, oxidation, and methylation reactions. Software platforms can simulate these metabolic processes based on known biochemical reactions and enzyme functionalities. For this compound, in silico models could predict pathways such as the reduction of the pentavalent arsenic to a trivalent state, a common step in arsenic metabolism. Subsequent reactions could involve methylation of the arsenic center or modifications to the phenyl group.

The enzymatic mechanisms underlying these biotransformations can also be investigated using computational methods. By modeling the substrate within the active site of a relevant enzyme, such as a methyltransferase, researchers can map out the entire catalytic cycle. This can include identifying transition states and calculating activation energies, which provides a deeper understanding of the reaction's feasibility and rate. While specific in silico biotransformation studies for this compound are not prominent in the literature, research on related compounds like roxarsone (B1679585) has shown that microbial degradation often begins with the reduction of a nitro group, followed by the cleavage of the carbon-arsenic bond. nih.govmdpi.com This provides a basis for hypothesizing potential pathways for structurally similar compounds.

Table 2: Predicted Biotransformation Reactions for Aromatic Arsenicals

| Type of Reaction | Predicted Transformation of p-Hydroxyphenylarsonate | Potential Metabolites |

| Reduction | Reduction of As(V) to As(III) | p-Hydroxyphenylarsonous acid |

| Oxidative Methylation | Sequential addition of methyl groups to the arsenic atom | Methyl-p-hydroxyphenylarsinic acid, Dimethyl-p-hydroxyphenylarsine oxide |

| Hydroxylation | Addition of hydroxyl groups to the aromatic ring | Dihydroxyphenylarsonic acid |

| Conjugation | Attachment of glutathione (B108866) or other molecules | Glutathione conjugates of trivalent arsenicals |

Future Research Directions and Emerging Paradigms for P Hydroxyphenylarsonate Sodium

Advancements in High-Resolution Analytical Techniques for Novel Organoarsenical Discovery

The accurate assessment of the environmental risk posed by p-hydroxyphenylarsonate sodium and its transformation products necessitates the continuous evolution of analytical methodologies. Traditional techniques often fall short in identifying the full spectrum of organoarsenical species that may be present in complex environmental matrices.

Recent advancements have focused on hyphenated chromatographic and mass spectrometric techniques to enhance sensitivity and specificity. nih.govd-nb.info High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has become a cornerstone for arsenic speciation. thermofisher.commdpi.com This technique allows for the separation of various arsenic compounds based on their chemical properties, followed by highly sensitive elemental detection. thermofisher.com Further coupling with electrospray ionization mass spectrometry (ESI-MS) provides molecular weight and structural information, which is crucial for the identification of previously unknown organoarsenicals. nih.govrsc.org

Hydrophilic interaction liquid chromatography (HILIC) is another powerful separation technique that has been successfully employed for the analysis of polar organoarsenicals, including the transformation products of roxarsone (B1679585). rsc.orgtudublin.ie The use of zwitterionic HILIC columns, in particular, has enabled the effective discovery of a wide range of organoarsenicals. rsc.org

Future research is expected to focus on the development of multidimensional liquid chromatography techniques to resolve highly complex mixtures of organoarsenicals. rsc.org Additionally, advances in high-resolution mass spectrometry (HRMS) will be instrumental in elucidating the structures of novel metabolites and transformation products. researchgate.net The integration of these advanced analytical platforms will be critical for a comprehensive understanding of the environmental chemistry of this compound.

Table 1: Advanced Analytical Techniques for Organoarsenical Analysis

| Analytical Technique | Principle | Application in Organoarsenical Analysis |

|---|---|---|

| HPLC-ICP-MS | Separates arsenic species by liquid chromatography and detects arsenic with high sensitivity using mass spectrometry. nih.govthermofisher.com | Widely used for the quantification and speciation of known arsenic compounds in environmental and biological samples. d-nb.infomdpi.com |

| HPLC-ESI-MS | Couples liquid chromatography with a soft ionization mass spectrometry technique to provide molecular weight and structural information. nih.gov | Identification of unknown organoarsenic species and metabolites by providing molecular formulas and fragmentation patterns. rsc.org |

| HILIC | A chromatographic technique that uses a hydrophilic stationary phase to separate polar compounds. rsc.org | Effective for the separation of polar organoarsenicals, including transformation products of roxarsone. tudublin.ie |

| GC-MS | Separates volatile or derivatized compounds by gas chromatography and identifies them by mass spectrometry. nih.gov | Can be used for the speciation of certain volatile organoarsenic compounds after appropriate derivatization. d-nb.info |

Elucidating Undocumented Biotransformation Pathways

The biotransformation of this compound in the environment is a complex process mediated by a diverse range of microorganisms. mdpi.com While some transformation pathways have been identified, there is a growing recognition that our current understanding is incomplete.

Under anaerobic conditions, the microbial reduction of the nitro group in structurally similar compounds like roxarsone is a key initial step, leading to the formation of 3-amino-4-hydroxybenzene arsonic acid (HAPA). acs.org This process is stimulated by the presence of electron-donating substrates, indicating a microbial role. acs.org Some Clostridium species have been shown to not only transform roxarsone to HAPA but also to release inorganic arsenic. acs.org

Aerobic biotransformation pathways are also being uncovered. Enterobacter sp. CZ-1, an aerobic bacterium, has been shown to transform roxarsone into several metabolites, including HAPA and N-acetyl-4-hydroxy-m-arsanilic acid (N-AHPAA). nih.gov Intriguingly, this strain was also found to produce a novel sulfur-containing arsenic species, highlighting the potential for previously unknown biotransformation products. nih.gov

Future research will need to focus on isolating and characterizing new microorganisms capable of transforming this compound under various environmental conditions. mdpi.com The application of advanced analytical techniques will be crucial in identifying the full suite of metabolites produced. nih.gov Understanding these novel pathways is essential for predicting the fate and transport of this contaminant and its potential impact on ecosystems.

Table 2: Known and Potential Biotransformation Products of Roxarsone (structurally similar to this compound)

| Transformation Product | Abbreviation | Biotransformation Process |

|---|---|---|

| 3-amino-4-hydroxybenzene arsonic acid | HAPA | Anaerobic reduction of the nitro group. acs.org |

| N-acetyl-4-hydroxy-m-arsanilic acid | N-AHPAA | Aerobic transformation, likely involving acetylation of the amino group. nih.gov |

| Inorganic Arsenic (As(V) and As(III)) | iAs | Cleavage of the carbon-arsenic bond. mdpi.comacs.org |

| Novel Sulfur-Containing Arsenic Species | - | Undetermined aerobic biotransformation pathway. nih.gov |

Integrated Omics Approaches in Environmental Arsenic Research (e.g., Genomics, Metagenomics, Proteomics)

The advent of "omics" technologies has revolutionized the study of microbial communities and their interactions with environmental contaminants. mdpi.commdpi.comrsc.org These approaches provide a system-level view of the genetic and functional potential of microorganisms involved in the biotransformation of arsenic compounds. taylorfrancis.com

Genomics allows for the sequencing and analysis of the complete genetic material of individual arsenic-metabolizing microorganisms. oup.com This has led to the identification of key genes and operons, such as the ars operon, which is involved in arsenic resistance and detoxification. oup.comresearchgate.net

Metagenomics extends this analysis to entire microbial communities, providing a snapshot of the collective genetic potential within an arsenic-contaminated environment. plos.orgnih.gov Metagenomic studies of arsenic-contaminated soils and water have revealed a high diversity of genes related to arsenic metabolism, including those for arsenate reduction, arsenite oxidation, and arsenic efflux. columbia.edunih.gov

Proteomics focuses on the identification and quantification of all proteins expressed by an organism or community under specific conditions. oup.com Proteomic studies of bacteria exposed to organoarsenicals have helped to identify the specific enzymes and regulatory proteins involved in their transformation. mdpi.comuco.esnih.govresearchgate.net For instance, studies on Alkaliphilus oremlandii have provided insights into the proteins involved in the degradation of roxarsone. oup.com

The integration of these omics approaches offers a powerful framework for understanding the complex microbial processes that govern the fate of this compound in the environment. nih.gov Future research will likely focus on multi-omics studies that combine genomic, transcriptomic, proteomic, and metabolomic data to build comprehensive models of organoarsenical biotransformation. mdpi.com

Development of Novel Bioremediation Strategies for Organoarsenic Contamination

The increasing understanding of the microbial processes involved in organoarsenic transformation is paving the way for the development of innovative bioremediation strategies. nih.govyoutube.comsciencebeingjournal.com The goal of these strategies is to either immobilize or detoxify arsenic in contaminated soil and water. nih.govnih.gov

One promising approach is biostimulation , which involves the addition of nutrients or electron donors to stimulate the growth and activity of indigenous microorganisms capable of degrading organoarsenicals. nih.gov Another strategy is bioaugmentation , where specific arsenic-transforming microorganisms are introduced into the contaminated environment. nih.gov

Genetic engineering offers a powerful tool for enhancing the bioremediation potential of microorganisms. nih.gov For example, bacteria have been engineered to express genes that enhance arsenic methylation and volatilization, thereby removing arsenic from the contaminated matrix. nih.govnih.gov The expression of the arsM gene, which encodes an arsenite S-adenosylmethionine methyltransferase, in bacteria has been shown to significantly increase the rate of arsenic volatilization. nih.gov

Furthermore, research is exploring the use of microbial consortia, where different microbial species work together to achieve more complete degradation of organoarsenic compounds. taylorfrancis.com The development of these and other novel bioremediation technologies will be critical for addressing the environmental challenges posed by this compound and other organoarsenicals. bioengineer.orgnih.gov

Table 3: Emerging Bioremediation Strategies for Organoarsenic Contamination

| Bioremediation Strategy | Description | Key Microbial Process |

|---|---|---|

| Biostimulation | Amendment of contaminated sites with nutrients or substrates to enhance the activity of native arsenic-transforming microbes. nih.gov | Enhanced microbial respiration and metabolism. |

| Bioaugmentation | Introduction of specific microorganisms or microbial consortia with known arsenic-transforming capabilities into a contaminated environment. nih.gov | Introduction of desired metabolic pathways. |

| Genetic Engineering | Modification of microorganisms to enhance their ability to detoxify or remove arsenic. nih.gov | Overexpression of key enzymes for arsenic methylation, volatilization, or sequestration. nih.gov |

| Phytoremediation | The use of plants to remove, contain, or render harmless environmental contaminants. | Plant uptake and translocation of arsenic, sometimes enhanced by associated microbes. |

Q & A

Q. What computational approaches predict the binding affinity of p-Hydroxyphenylarsonate sodium to cellular targets like thioredoxin reductase?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB ID). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Correlate in silico ΔG values with in vitro enzymatic inhibition assays. Cross-check with site-directed mutagenesis to confirm critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.